REACTION_CXSMILES
|
[C:1]([C:7]#[N:8])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].S(=O)(=O)(O)[OH:10].[CH3:14][C:15](=[CH2:17])[CH3:16]>C(O)(=O)C>[C:15]([NH:8][C:7](=[O:10])[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[O:6])([CH3:16])([CH3:14])[CH3:17]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)C#N
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at 0°-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There were present in a stirrer
|
Type
|
CUSTOM
|
Details
|
were led in during one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred further for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
After the drying in the vacuum drying cabinet
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C(=O)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |